molecular formula C12H14N2S B2622543 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine CAS No. 900641-55-6

2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine

Cat. No.: B2622543
CAS No.: 900641-55-6
M. Wt: 218.32
InChI Key: QLVWYTPQLNRUAD-UHFFFAOYSA-N
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Description

2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine is an organic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated thiazole.

    Introduction of the Ethanamine Side Chain: The ethanamine side chain can be attached through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the thiazole ring or the phenyl group, potentially leading to the formation of dihydrothiazoles or reduced phenyl derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles and reduced phenyl derivatives.

    Substitution: Various substituted thiazole and phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is of interest due to the biological activities associated with thiazole derivatives. These activities include antimicrobial, antifungal, antiviral, and anticancer properties. Researchers are exploring its potential as a lead compound for the development of new drugs targeting various diseases .

Industry

In industry, this compound can be used in the synthesis of dyes, biocides, and other specialty chemicals. Its unique structure allows for the development of products with specific properties, such as improved stability or enhanced activity .

Mechanism of Action

The mechanism of action of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: Similar structure but lacks the ethanamine side chain.

    2-Methylthiazole: Similar thiazole ring but lacks the phenyl group.

    4-Phenylthiazole: Similar structure but with different substitution patterns on the thiazole ring.

Uniqueness

2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine is unique due to the combination of its thiazole ring, phenyl group, and ethanamine side chain. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-9-14-12(8-15-9)11-4-2-10(3-5-11)6-7-13/h2-5,8H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVWYTPQLNRUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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